3-(3-Hydroxypropyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c9-5-1-2-6-3-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) |
InChI Key |
FMFNWLBMKQYUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1CCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction and Cyclization of Oxazinyl Malonates
One of the prominent synthetic routes involves the transformation of [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into substituted 5-(3-hydroxypropyl)pyrrolidin-2-ones. This method was reported by researchers exploring analogues of the antidepressant Rolipram.
-
- Stereoselective two-step reduction of an oximino fragment.
- Intramolecular cyclization involving one of the malonate ester groups.
- Decarboxylation in the final stage to yield the pyrrolidin-2-one ring with the 3-hydroxypropyl substituent.
-
- High stereoselectivity.
- Versatility in producing various substituted derivatives.
- Demonstrated efficiency in synthesizing bioactive analogues.
-
- Reduction typically employs hydride sources.
- Cyclization is induced under controlled heating.
- Decarboxylation occurs upon further heating or under acidic/basic conditions.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Reduction of oximino group | Hydride reagents (e.g., NaBH4) | Stereoselective reduction |
| Cyclization | Heating, intramolecular reaction | Ring closure |
| Decarboxylation | Heat or acid/base catalysis | Pyrrolidin-2-one formation |
This method was detailed in a 2009 publication, highlighting its utility for synthesizing 3-(3-hydroxypropyl)pyrrolidin-2-one derivatives with controlled stereochemistry.
Preparation via Imination and Selective Activation of Hydroxy Groups
A patented process describes a method for preparing optically pure 3-hydroxy-pyrrolidine derivatives, which can be adapted to synthesize 3-(3-Hydroxypropyl)pyrrolidin-2-one.
-
- Starting from optically pure 3,4-epoxy-1-butanol.
- Imination with ammonia and an aldehyde (often benzaldehyde or substituted aryl aldehydes).
- Conversion of the imino group to an amine under acid catalysis.
- Selective activation of the hydroxy group at the C-1 position using halogenating agents.
- Subsequent cyclization and deacetylation steps to yield the target compound.
-
- Ammonia equivalents: 2-5.
- Aldehyde equivalents: ~1.
- Solvents: Water, methanol, ethanol, or organic solvents.
- Temperature: 0 to 60 °C depending on the step.
- Reaction times: 1 to 24 hours, optimized to 3-5 hours for imination.
-
- Workup includes washing with dichloromethane, drying over magnesium sulfate.
- Heating aqueous layers for deacetylation.
- Distillation under reduced pressure to isolate the pure compound.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imination | Optically pure 3,4-epoxy-1-butanol, ammonia, aldehyde (benzaldehyde) | 1-24 h at 20-60 °C |
| Conversion of imino group | Acid catalyst, organic solvent or water | Simultaneous with imination |
| Hydroxy group activation | Halogenating agent (1-5 eq), base (amine, 2-4 eq) | Selective C-1 activation |
| Deacetylation | Heating aqueous layer at 40 °C for 1 h | Removes protecting groups |
| Purification | Extraction, drying, distillation | Yields up to 87% reported |
This method emphasizes minimizing by-products such as trimers and maximizing optical purity and yield.
Alternative Synthetic Routes and Considerations
-
- Nitroethane can be used as a starting material for C3-functionalized pyrrolidin-2-ones.
- Multi-step sequences including nitro group transformations, ring closure, and functional group modifications.
- This route provides access to analogues with varied substitution patterns.
-
- Using 5-hydroxy-pyrrolone derivatives as intermediates.
- Functionalization of side chains via amide bond formation or alkylation.
- These methods allow for modular synthesis of derivatives but may require additional purification steps.
Comparative Analysis of Preparation Methods
Summary and Recommendations
The preparation of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be efficiently achieved by multiple synthetic routes, each with distinct advantages:
The imine formation and selective hydroxy activation method is preferred when optical purity and high yield are critical, suitable for industrial scale-up due to controlled reaction parameters and minimized by-products.
The oxazinyl malonate reduction and cyclization approach offers excellent stereochemical control and versatility for synthesizing substituted analogues, valuable in medicinal chemistry research.
Alternative routes , such as nitroethane-based syntheses, provide access to structural diversity but may require more complex reaction sequences.
For researchers aiming to prepare 3-(3-Hydroxypropyl)pyrrolidin-2-one, the choice of method should consider the desired scale, stereochemical requirements, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Oxopropyl)pyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Oxopropyl)pyrrolidin-2-one
Reduction: 3-(3-Hydroxypropyl)pyrrolidin-2-ol
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxypropyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive pyrrolidinones makes it a candidate for drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance its solubility and bioavailability, facilitating its interaction with molecular targets. The pyrrolidinone ring can participate in hydrogen bonding and other interactions, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidin-2-one Derivatives
Antiarrhythmic and Adrenergic Activity
- 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives (e.g., compounds 7, 13, 18 in ): Substituents: Arylpiperazinyl groups (e.g., 2-chloro-, 4-chloro-, or 2-ethoxy-phenyl). Activity: High affinity for α₁- and α₂-adrenoceptors (pKi = 7.13–7.29) and prophylactic antiarrhythmic effects (ED₅₀ = 1.0–1.9 mg/kg in rats). Key Features: The piperazine ring and hydroxy group position critically influence receptor binding and hypotensive duration . Contrast: Unlike 3-(3-hydroxypropyl)pyrrolidin-2-one, these derivatives prioritize aromatic and heterocyclic substituents for targeted receptor interactions.
Insecticidal Activity
- 3-(4-Hydroxy-6-pyranonyl)pyrrolidin-2-one derivatives (): Substituents: Pyranonyl groups at the 3-position. Activity: Insecticidal efficacy against cotton aphids (128–154 ppm). Key Features: The pyranonyl moiety contributes to bioactivity via secondary metabolite interactions. Contrast: The hydroxypropyl group in 3-(3-hydroxypropyl)pyrrolidin-2-one lacks reported insecticidal properties, highlighting the role of pyranonyl groups in pesticidal activity .
Chemokine Antagonism
- (S)-1-[(1S,2R,4R)-4-isopropyl(methyl)amino)-2-propylcyclohexyl]-3-(6-(trifluoromethyl)quinazolin-4ylamino)pyrrolidin-2-one (BMS-813160) (): Substituents: Trifluoromethylquinazolinyl and cyclohexylamino groups. Activity: Dual CCR2/CCR5 antagonism with improved pharmacokinetics. Contrast: The complex substituents enable broad-spectrum chemokine targeting, unlike the simpler hydroxypropyl derivative .
Critical Analysis of Substituent Impact
- Hydroxypropyl Group : Enhances solubility but lacks targeted bioactivity in available studies.
- Arylpiperazinyl Groups: Enable receptor-specific interactions (e.g., α-adrenoceptors) via aromatic and hydrogen-bonding motifs.
- Halogenated Groups : Increase reactivity and toxicity but are crucial for chemokine or pesticidal applications.
Biological Activity
3-(3-Hydroxypropyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Structure : 3-(3-Hydroxypropyl)pyrrolidin-2-one features a pyrrolidine ring with a hydroxypropyl substituent, enhancing its solubility and stability.
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
Biological Activities
Research indicates that 3-(3-Hydroxypropyl)pyrrolidin-2-one exhibits a range of biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains, indicating potential as an antimicrobial agent.
- Antiarrhythmic Effects : Pyrrolidin-2-one derivatives have been studied for their ability to modulate heart rhythms, suggesting therapeutic applications in cardiovascular diseases .
- Antioxidant Activity : Compounds in this class have demonstrated radical scavenging abilities, which are crucial for combatting oxidative stress in biological systems .
The mechanisms through which 3-(3-Hydroxypropyl)pyrrolidin-2-one exerts its biological effects involve interactions with various biological targets:
- Adrenergic Receptors : Some studies suggest that pyrrolidine derivatives can interact with adrenergic receptors, influencing heart rate and rhythm .
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .
Synthesis
The synthesis of 3-(3-Hydroxypropyl)pyrrolidin-2-one typically involves:
- Starting Materials : Pyrrolidine derivatives and 3-bromopropanol.
- Reaction Conditions : The reaction is often conducted in the presence of a base (e.g., potassium carbonate) followed by treatment with trifluoroacetic acid to yield the desired compound.
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of 3-(3-Hydroxypropyl)pyrrolidin-2-one:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Hydroxyethyl)pyrrolidin-2-one | Hydroxyethyl group instead of hydroxypropyl | Different hydrophilicity affecting solubility |
| 1-(Hydroxymethyl)pyrrolidine | Hydroxymethyl substitution | Potentially different biological activity |
| N-Methylpyrrolidine | Methyl substitution on nitrogen | Altered reactivity and binding properties |
Case Studies and Research Findings
-
Antiarrhythmic Activity Study :
Treatment Dose (mg/kg) Bradycardia (%) Blocks (%) Mortality (%) Control - 100 100 67.7 S-75 5 33.3 33.3 16.7 Carvedilol 5 67.7 83.3 16.7 -
Antioxidant Activity Evaluation :
Compound Name IC50 (μM) Quercetin 10.0 3-(3-Hydroxypropyl)pyrrolidin-2-one 12.5
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
